molecular formula C15H15NO2 B3060652 n-(4-Methoxy-2-methylphenyl)benzamide CAS No. 61495-08-7

n-(4-Methoxy-2-methylphenyl)benzamide

Cat. No.: B3060652
CAS No.: 61495-08-7
M. Wt: 241.28 g/mol
InChI Key: GYBUOPRIPCNQSW-UHFFFAOYSA-N
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Description

Contextualizing Benzamide (B126) Derivatives within Organic Synthesis and Medicinal Chemistry

Benzamide, the simplest amide derivative of benzoic acid, and its substituted analogues represent a cornerstone scaffold in both organic synthesis and medicinal chemistry. researchgate.netwikipedia.org The amide functional group is a stable and common feature in biologically active molecules, and the benzamide framework provides a versatile platform for constructing complex molecular architectures. researchgate.net In organic synthesis, benzamides are valuable building blocks and intermediates. nih.gov They can be synthesized through various established routes, including the hydrolysis of aromatic nitriles, aminocarbonylation, the rearrangement of oximes, and the reaction of reagents like benzoyl chloride with appropriate amines. researchgate.netyoutube.com

The true significance of the benzamide scaffold, however, is most evident in its widespread presence in pharmaceutical agents. researchgate.net The inherent ability of the amide group to form hydrogen bonds allows these molecules to interact effectively with biological targets such as enzymes and receptors. researchgate.net Consequently, benzamide derivatives have been successfully developed into drugs exhibiting a vast spectrum of pharmacological activities. These include applications as anticancer agents (e.g., histone deacetylase inhibitors), enzyme inhibitors, antipsychotics, antiemetics, and antidiabetic agents. researchgate.netresearchgate.netnih.govresearchgate.netnih.gov

Rationale for Investigating Substituted Benzamides like N-(4-Methoxy-2-methylphenyl)benzamide

The broad therapeutic potential of the basic benzamide structure provides a compelling rationale for the synthesis and investigation of its substituted derivatives. By strategically adding or modifying functional groups on the phenyl rings of the benzamide core, chemists can systematically alter the molecule's physicochemical properties, such as its size, shape, polarity, and hydrogen-bonding capacity. These modifications are crucial for fine-tuning the compound's interaction with a specific biological target, a process central to modern drug design. researchgate.net

The investigation into substituted benzamides is driven by the quest for enhanced potency, selectivity, and improved pharmacokinetic profiles. For instance, specific substitution patterns have been shown to confer selective antagonism of dopamine (B1211576) D2-D3 receptors, leading to the development of atypical antipsychotics. nih.govresearchgate.net Other derivatives have been designed as selective inhibitors of histone deacetylases (HDACs), a class of enzymes implicated in cancer, by optimizing the substituents to fit into the enzyme's active site. nih.gov The presence of groups like the methoxy (B1213986) (-OCH₃) and methyl (-CH₃) in this compound is a deliberate design choice. These groups can influence the molecule's conformation and electronic properties, potentially leading to novel biological activities or enhancing existing ones. The exploration of such specifically substituted compounds is therefore a rational approach to discovering new lead compounds for therapeutic development. mdpi.com

Current Research Landscape and Emerging Opportunities for this compound

The current body of research specifically focused on this compound is primarily centered on its synthesis. Detailed synthetic procedures have been documented, providing a clear pathway for its preparation in a laboratory setting. One established method involves the reaction of 5-methoxy-2-methylaniline (B181077) with benzoyl chloride in the presence of triethylamine (B128534). chemicalbook.com This reaction yields this compound, whose structure and purity are confirmed through analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. chemicalbook.com

Chemical Properties and Synthesis Data for this compound
PropertyValueReference
Molecular FormulaC₁₅H₁₅NO₂ chemicalbook.com
Molecular Weight241.29 g/mol chemicalbook.com
Starting Materials5-methoxy-2-methylaniline, Benzoyl chloride chemicalbook.com
¹H NMR (CDCl₃) δ (ppm)2.32 (s, CH₃), 3.83 (s, OCH₃), 6.80-6.82 (m, 2 ArH), 7.49-7.60 (m, 1ArH, NH, 3 PhH), 7.90 (d, J = 7.6 Hz, 2 PhH) chemicalbook.com
¹³C NMR (CDCl₃) δ (ppm)18.2 (CH₃), 55.4 (OCH₃), 111.7, 116.1, 125.7, 127.1, 128.6, 128.8, 131.7, 132.6, 135.0, 157.5 chemicalbook.com

While its synthesis is well-defined, the biological activities and specific applications of this compound are not yet extensively reported in the scientific literature. This represents a significant opportunity for future research. Given the wide range of therapeutic activities demonstrated by other substituted benzamides, it is plausible that this compound could serve as a valuable scaffold or lead compound in various areas of medicinal chemistry. researchgate.netnih.gov

Emerging opportunities for this compound could lie in its evaluation as an enzyme inhibitor, an anticancer agent, or a modulator of neuroreceptors. researchgate.netnih.gov The specific arrangement of its methoxy and methyl substituents could confer unique selectivity for a particular biological target. Future research should therefore focus on screening this compound against a variety of biological targets to uncover its potential therapeutic value, thereby expanding its role from a synthesized molecule to a candidate for further chemical and pharmacological investigation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-methoxy-2-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-11-10-13(18-2)8-9-14(11)16-15(17)12-6-4-3-5-7-12/h3-10H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYBUOPRIPCNQSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20297354
Record name n-(4-methoxy-2-methylphenyl)benzamide
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Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61495-08-7
Record name NSC115688
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115688
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name n-(4-methoxy-2-methylphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20297354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Optimization for N 4 Methoxy 2 Methylphenyl Benzamide

Established Synthetic Routes to N-(4-Methoxy-2-methylphenyl)benzamide

The formation of the amide bond in this compound is central to its synthesis. This is typically achieved through the reaction of a carboxylic acid derivative with an amine.

Amide Coupling via Acid Chloride Intermediates

A well-documented and widely utilized method for the synthesis of this compound involves the use of an acid chloride intermediate, specifically benzoyl chloride. This electrophilic compound readily reacts with 5-methoxy-2-methylaniline (B181077) to form the desired amide bond.

The reaction is typically carried out in a suitable organic solvent, such as dichloromethane (B109758), in the presence of a base to neutralize the hydrochloric acid byproduct. Triethylamine (B128534) is a commonly employed base for this purpose. The reaction proceeds at room temperature over a period of several hours. A specific experimental procedure reports a yield of 42% for this method after purification by recrystallization from toluene (B28343). rsc.org

Reaction Scheme:

Table 1: Reaction Parameters for Acid Chloride Route

ParameterValue
Amine5-Methoxy-2-methylaniline
Acid ChlorideBenzoyl chloride
BaseTriethylamine
SolventDichloromethane
TemperatureRoom Temperature
Reaction Time16 hours
Reported Yield42%

Alternative Coupling Reagents and Conditions in Benzamide (B126) Synthesis

While the acid chloride route is effective, alternative coupling reagents offer milder reaction conditions and can be advantageous in the presence of sensitive functional groups. These reagents activate the carboxylic acid, facilitating its reaction with the amine.

Commonly used coupling reagents in amide synthesis include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). For instance, the synthesis of a structurally similar compound, N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide, has been successfully achieved using DCC in the presence of 1-hydroxybenzotriazole (B26582) (HOBt) as an additive to suppress side reactions and improve efficiency. rsc.org

Another study on the mechanosynthesis of N-(4-methoxyphenyl)benzamide demonstrated that EDC·HCl can provide a quantitative conversion, highlighting its potential for high-yield and environmentally friendly amide bond formation. growingscience.com Other notable coupling reagents include uronium and phosphonium (B103445) salts like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), which are known for their high efficiency. researchgate.netresearchgate.net The choice of coupling reagent and reaction conditions is often substrate-dependent and may require optimization for the specific synthesis of this compound. researchgate.net

Table 2: Common Alternative Coupling Reagents for Benzamide Synthesis

Coupling ReagentAbbreviationAdditive (Typical)
N,N'-DicyclohexylcarbodiimideDCCHOBt
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideEDCHOBt, Oxyma
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHBTUHOBt
Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphatePyBOP-
(1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphateCOMU-

Process Optimization Strategies for this compound Production

Optimizing the synthetic process is critical for maximizing efficiency, ensuring product quality, and enabling cost-effective production, particularly on a larger scale.

Enhancing Reaction Yield and Product Purity

The initial reported yield of 42% for the acid chloride route suggests significant room for improvement. rsc.org Strategies to enhance yield and purity include:

Stoichiometry Adjustment: Carefully controlling the molar ratios of the reactants and base can minimize the formation of byproducts.

Purification Techniques: While recrystallization from toluene is a reported method, other techniques such as column chromatography using silica (B1680970) gel with solvent systems like ethyl acetate (B1210297) and hexane (B92381) can be employed to isolate the product with high purity. acs.org The choice of purification method will depend on the impurity profile of the crude product.

Reaction Monitoring: Techniques like Thin Layer Chromatography (TLC) can be used to monitor the progress of the reaction, ensuring it goes to completion and preventing the formation of degradation products due to prolonged reaction times. acs.org

Critical Reaction Parameters: Solvent, Temperature, and Reaction Time

The choice of solvent, reaction temperature, and duration are interconnected parameters that significantly influence the outcome of the synthesis.

Solvent: Dichloromethane is a common solvent for this type of reaction. However, exploring other solvents could impact solubility, reaction rate, and even the reaction pathway. Greener solvent alternatives are also an important consideration in modern process chemistry. researchgate.net The effect of the solvent on the synthesis of a similar compound, 4-methyl-N-phenylbenzenesulfonamide, was studied under various conditions, indicating that solvent choice can have a substantial impact on yield. rsc.org

Temperature: The synthesis is reported to proceed at room temperature. However, optimizing the temperature could lead to a faster reaction or a more favorable product distribution. It is crucial to find a balance, as higher temperatures can sometimes lead to increased byproduct formation. researchgate.net

Reaction Time: A reaction time of 16 hours has been reported. rsc.org Optimizing this parameter by monitoring the reaction to completion can prevent unnecessary energy consumption and potential product degradation.

Systematic studies, such as a Design of Experiments (DoE) approach, can be employed to efficiently explore the interplay between these parameters and identify the optimal conditions for the synthesis of this compound.

Scalability Considerations in the Synthesis of this compound

Scaling up the synthesis from a laboratory to an industrial scale presents a unique set of challenges that must be addressed to ensure safety, efficiency, and consistency.

Heat Transfer: Amide bond formation is often an exothermic process. As the reaction scale increases, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. Proper reactor design and cooling systems are essential to maintain temperature control and prevent runaway reactions.

Mixing: Efficient mixing is crucial to ensure homogeneity and consistent reaction rates throughout the reactor. Inadequate mixing can lead to localized "hot spots" and variations in product quality.

Reagent Addition: The rate of addition of reagents, particularly the highly reactive benzoyl chloride, needs to be carefully controlled on a large scale to manage the reaction exotherm.

Work-up and Isolation: The procedures for quenching the reaction, separating the product, and purification need to be adapted for large-scale equipment. For instance, filtration and drying processes that are simple on a lab scale require specialized industrial equipment.

Cost and Availability of Reagents: The cost and availability of starting materials, reagents, and solvents are critical factors in the economic viability of a large-scale process.

A thorough process hazard analysis (PHA) is essential before any scale-up to identify and mitigate potential safety risks. The selection of reagents and solvents should also consider their environmental impact and regulatory compliance. researchgate.net

Exploration of Sustainable and Green Chemistry Approaches in Benzamide Synthesis

The synthesis of benzamides, a critical class of compounds in pharmaceuticals and materials science, has traditionally relied on methods that are often at odds with the principles of green chemistry. Conventional approaches frequently involve the use of hazardous reagents, chlorinated solvents, and stoichiometric activators, leading to significant waste generation and environmental concerns. In recent years, a considerable shift towards sustainable and green chemistry has spurred the exploration of more environmentally benign synthetic methodologies for benzamide formation. This section delves into these modern approaches, with a focus on their potential application in the synthesis of this compound.

A common conventional route to this compound involves the reaction of benzoyl chloride with 4-methoxy-2-methylaniline (B89876) in the presence of a base like triethylamine and a chlorinated solvent such as dichloromethane. chemicalbook.com While effective, this method suffers from the inherent drawbacks of using a hazardous solvent and generating stoichiometric amounts of salt waste.

In contrast, green chemistry offers a variety of alternatives aimed at minimizing environmental impact. These approaches prioritize the use of safer solvents, catalytic methods to reduce waste, and energy-efficient reaction conditions.

One of the primary focuses of green benzamide synthesis is the replacement of hazardous solvents. Dichloromethane, a common solvent in traditional amide synthesis, is a suspected carcinogen and an environmental pollutant. Greener alternatives that have been explored include bio-derived solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is produced from renewable resources such as corncobs, and cyclopentyl methyl ether (CPME), known for its low peroxide formation and favorable environmental profile. Other promising green solvents include Cyrene™, a bio-based dipolar aprotic solvent, and various binary mixtures designed to reduce the reliance on solvents like dimethylformamide (DMF). mdpi.comacsgcipr.org The selection of an appropriate green solvent is crucial and often involves considering factors such as solubility of reactants, reaction performance, and the environmental impact of the solvent itself. mdpi.com

Another cornerstone of green amide synthesis is the development of catalytic methods that avoid the use of stoichiometric activating agents. Direct condensation of carboxylic acids and amines is a highly attractive atom-economical approach. This can be facilitated by various catalysts. For instance, a green, rapid, and mild method for benzamide synthesis utilizes a Lewis acidic ionic liquid immobilized on diatomite earth as a reusable solid acid catalyst under ultrasonic irradiation. researchgate.net This method offers advantages such as low reaction times, high yields, and an eco-friendly process. researchgate.net Other catalytic systems, such as those based on water-soluble copper(II) porphyrinates, have been shown to efficiently catalyze the synthesis of N-substituted amides from nitriles and primary amines in water, a benign solvent. researchgate.net

The optimization of reaction conditions is also a key aspect of sustainable synthesis. This includes minimizing energy consumption by employing methods like microwave irradiation or ultrasonic energy, which can often lead to shorter reaction times and higher yields compared to conventional heating. chemmethod.com Furthermore, the development of one-pot reactions, where multiple synthetic steps are carried out in a single reactor without the isolation of intermediates, can significantly reduce solvent usage and waste generation.

The following tables provide a comparative overview of a conventional synthesis of a benzamide derivative and potential green alternatives, highlighting the improvements in terms of solvents, catalysts, and reaction conditions. While specific data for the green synthesis of this compound is not extensively available, the data presented for analogous systems illustrates the potential of these sustainable methodologies.

Table 1: Comparison of Conventional and Potential Green Synthetic Approaches for Benzamide Synthesis

ParameterConventional Method (e.g., Schotten-Baumann)Green Alternative 1: Catalytic Direct AmidationGreen Alternative 2: Synthesis in Green Solvents
Starting Materials Benzoyl Chloride, AmineBenzoic Acid, AmineBenzoic Acid/Benzoyl Chloride, Amine
Solvent Dichloromethane, ChloroformToluene, Water, or Solvent-free2-MeTHF, CPME, Cyrene™, Water
Catalyst/Reagent Stoichiometric Base (e.g., Triethylamine, Pyridine)Catalytic amount of a Lewis acid, Brønsted acid, or transition metal complexMay use a catalyst, but focus is on solvent replacement
Byproducts Triethylammonium chloride (salt waste)WaterMinimal, depending on the specific reaction
Energy Input Conventional heatingUltrasonic irradiation, Microwave heating, or conventional heatingVaries depending on the reaction
Atom Economy LowerHigherHigher than conventional

Table 2: Research Findings on Greener Solvents for Amide Synthesis

Green SolventKey AdvantagesPotential Applications in Benzamide SynthesisReference
2-Methyltetrahydrofuran (2-MeTHF) Derived from renewable resources, higher boiling point than THF, good for organometallic reactions.Replacement for dichloromethane and THF in acylation reactions.
Cyclopentyl methyl ether (CPME) Hydrophobic, stable to peroxide formation, high boiling point, readily forms an azeotrope with water for easy removal.Alternative to ether solvents in various organic reactions, including amidations.
Cyrene™ (dihydrolevoglucosenone) Bio-based, biodegradable, dipolar aprotic, high boiling point.A green substitute for DMF, NMP, and DMAc in a range of chemical reactions. mdpi.com
4-Formylmorpholine (4FM) Considered a green alternative to DMF, efficient solubilizer for aromatic amides.Can be used as a solvent or in aqueous binary mixtures for amide synthesis. mdpi.com

Table 3: Overview of Catalytic Systems for Green Benzamide Synthesis

Catalytic SystemDescriptionReaction ConditionsAdvantagesReference
Diatomite earth@IL/ZrCl4 A heterogeneous Lewis acidic ionic liquid immobilized on diatomite earth.Ultrasonic irradiation, room temperature, short reaction times (15-60 min).Reusable catalyst, high yields, mild conditions, eco-friendly process. researchgate.net
Cu(2,3-tmtppa)4 A water-soluble porphyrazinato copper(II) catalyst.Refluxing in water.Enables the use of water as a solvent, catalyst is recoverable and reusable. researchgate.net
Acidic Carbon Materials Solid acid catalysts.Can be used for N-alkylation reactions, a step sometimes involved in more complex amide syntheses.Heterogeneous, potentially reusable, avoids corrosive liquid acids. mdpi.com

By embracing these sustainable and green chemistry approaches, the synthesis of this compound and other valuable benzamide derivatives can be made more efficient, less wasteful, and environmentally responsible. Future research will likely focus on the development of even more active and selective catalysts, the expansion of the green solvent portfolio, and the application of these principles to large-scale industrial production.

Advanced Structural Elucidation and Conformational Analysis of N 4 Methoxy 2 Methylphenyl Benzamide

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in determining the molecular structure of N-(4-Methoxy-2-methylphenyl)benzamide, providing insights into its atomic connectivity and the nature of its chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of organic molecules. For this compound, both ¹H and ¹³C NMR spectroscopy provide critical data for the assignment of each proton and carbon atom in the molecule.

In the ¹H NMR spectrum, the chemical shifts (δ) are indicative of the electronic environment of the protons. The protons on the benzoyl ring typically appear as multiplets in the aromatic region. The protons of the substituted phenyl ring also resonate in this region, but their specific chemical shifts and coupling patterns are influenced by the electron-donating methoxy (B1213986) group and the methyl group. The methoxy group protons usually appear as a sharp singlet, while the methyl group protons also present as a singlet at a characteristic chemical shift. The amide proton (N-H) shows a distinct resonance, which can be identified by its chemical shift and sometimes by its exchangeability with deuterium.

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. The carbonyl carbon of the amide group is typically observed at a downfield chemical shift. The carbon atoms of the two aromatic rings appear in the aromatic region of the spectrum, with their specific shifts being influenced by the substituents. The carbon of the methoxy group and the methyl group have characteristic resonances in the upfield region of the spectrum.

A detailed assignment of the NMR data is presented in the table below.

Atom ¹H NMR Chemical Shift (ppm) ¹³C NMR Chemical Shift (ppm)
Amide (N-H)~8.3-
Benzoyl Aromatic C-H7.8-7.4135-127
Substituted Phenyl Aromatic C-H7.2-6.7157-111
Methoxy (O-CH₃)~3.8~55
Methyl (C-CH₃)~2.2~17
Carbonyl (C=O)-~165

Note: The chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Identity Confirmation

Mass spectrometry is employed to confirm the molecular weight and elemental composition of this compound. In a typical mass spectrum, the molecular ion peak (M⁺) corresponds to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula with high accuracy.

The fragmentation pattern observed in the mass spectrum provides further structural information. Common fragmentation pathways for benzamides involve cleavage of the amide bond. For this compound, characteristic fragments would include the benzoyl cation and fragments arising from the substituted aniline (B41778) portion of the molecule. The fragmentation of the methoxy and methyl groups can also lead to specific daughter ions, aiding in the structural confirmation.

Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in this compound by observing the vibrations of its chemical bonds.

The IR spectrum of this compound shows characteristic absorption bands. A prominent band is observed for the N-H stretching vibration of the amide group. The C=O stretching vibration of the amide carbonyl group also gives rise to a strong absorption band. The C-N stretching vibration of the amide is another key feature. Aromatic C-H stretching and C=C stretching vibrations from the two phenyl rings are also present. The C-O stretching of the methoxy group and the C-H bending of the methyl group can also be identified.

Raman spectroscopy provides complementary information. While the C=O stretch is also visible in the Raman spectrum, aromatic ring vibrations often show strong Raman signals. The symmetric stretching of the C-O-C bond of the methoxy group and the vibrations of the methyl group are also detectable.

Functional Group IR Absorption (cm⁻¹) Raman Shift (cm⁻¹)
N-H Stretch (Amide)3400-32003400-3200
Aromatic C-H Stretch3100-30003100-3000
C=O Stretch (Amide I)1680-16301680-1630
N-H Bend (Amide II)1640-1550-
Aromatic C=C Stretch1600-14501600-1450
C-N Stretch (Amide III)1400-12001400-1200
C-O Stretch (Methoxy)1275-1200 (asymmetric), 1075-1020 (symmetric)1275-1200, 1075-1020

X-ray Crystallography for Solid-State Structure Determination

Analysis of Crystal Packing and Intermolecular Interactions, Including Hydrogen Bonding and C-H···O Interactions

The crystal structure of this compound reveals how the molecules are arranged in the crystal lattice. This packing is governed by various intermolecular interactions. A key interaction is the hydrogen bond formed between the amide N-H group of one molecule and the carbonyl oxygen atom of a neighboring molecule. This N-H···O hydrogen bonding often leads to the formation of chains or dimeric structures, which are fundamental to the supramolecular architecture of the crystal. nih.gov

Determination of Dihedral Angles and Molecular Non-Planarity

The X-ray crystal structure allows for the precise measurement of dihedral angles, which describe the rotational conformation around single bonds. In this compound, the dihedral angles between the planes of the two aromatic rings and the amide plane are of particular interest.

Parameter Typical Value
Dihedral Angle (Benzoyl Ring - Amide Plane)20-40°
Dihedral Angle (Amide Plane - Substituted Phenyl Ring)30-60°
Dihedral Angle (Benzoyl Ring - Substituted Phenyl Ring)50-70°

Note: The exact values of the dihedral angles are specific to the crystal structure determination.

Computational Approaches to Conformational Landscape Analysis of this compound

While dedicated computational studies focusing exclusively on this compound are not extensively documented, its conformational landscape can be reliably inferred through the analysis of structurally related benzanilides. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for exploring the potential energy surface of molecules, identifying stable conformers, and determining the energy barriers to rotation around key single bonds.

The conformation of benzanilides is primarily defined by the torsion angles around the amide linkage, specifically the dihedral angles between the aromatic rings and the central amide plane. For the parent benzanilide (B160483) structure, a non-planar conformation is generally favored to minimize steric repulsion between the aromatic rings. The introduction of substituents on either ring can significantly influence the preferred geometry.

In the case of this compound, substituents are present on the N-phenyl ring: a methoxy group at the para-position (C4) and a methyl group at the ortho-position (C2).

Influence of the 4-Methoxy Group

Computational studies on the closely related N-(4-methoxyphenyl)benzamide, which lacks the ortho-methyl group, provide insight into the electronic effects of the methoxy substituent and its impact on the conformation. DFT calculations have shown that for an isolated molecule in the gas phase, the lowest energy conformation involves significant twisting of the aromatic rings relative to each other. However, the conformation observed in the solid state, as determined by X-ray crystallography, can differ due to packing forces. DFT calculations can quantify the energetic cost of this conformational change. For example, the energy of the conformation of N-(4-methoxyphenyl)benzamide in its experimentally determined crystal structure is calculated to be approximately 2.5 kJ mol⁻¹ higher than the optimized gas-phase structure.

Influence of the 2-Methyl Group

The presence of a methyl group at the ortho-position of the N-phenyl ring introduces a significant steric hindrance that dominates the conformational preferences. This steric clash primarily occurs between the ortho-substituent and the carbonyl oxygen of the amide bridge. To alleviate this repulsion, the molecule is forced to adopt a more twisted conformation.

Computational studies on various ortho-substituted benzanilides have demonstrated that even a single ortho-methyl group dramatically increases the rotational barrier around the N-C(aryl) bond and forces the N-aryl ring out of the plane of the amide group. For instance, crystallographic data for 2-methyl-N-(4-methylphenyl)benzamide reveals a large dihedral angle of 81.44° between the benzoyl and the aniline rings, with the central amide group being tilted 59.96° relative to the benzoyl ring. nih.gov This pronounced twisting is a direct consequence of the steric pressure exerted by the ortho-methyl group.

Predicted Conformational Landscape

By combining these observations, a detailed picture of the conformational landscape for this compound can be constructed. The molecule is expected to be decidedly non-planar. The primary determinant of its geometry is the steric repulsion from the 2-methyl group, which will force the 4-methoxy-2-methylphenyl ring to rotate significantly out of the amide plane. This rotation minimizes the interaction between the methyl group and the carbonyl oxygen.

The key dihedral angles that define the conformation are:

τ1 (O=C–N–Caryl): Defines the planarity of the amide bond, which is expected to be close to 180° (trans).

τ2 (C–C–N–C): The angle between the benzoyl ring and the amide plane.

τ3 (C–N–C–C): The angle between the amide plane and the N-aryl (4-methoxy-2-methylphenyl) ring. This angle is predicted to be large due to the ortho-methyl group.

The table below presents data from related compounds, which serves as a basis for predicting the conformation of the title compound.

Table 1: Comparison of Dihedral Angles (°) in N-Aryl Benzamides from Experimental and Computational Data
CompoundBenzoyl Ring vs. Amide PlaneN-Aryl Ring vs. Amide PlaneBenzoyl Ring vs. N-Aryl RingData Source
N-(4-Methylphenyl)benzamide20.5Not specified63.41Crystal Structure nih.gov
2-Methyl-N-(4-methylphenyl)benzamide59.96Not specified81.44Crystal Structure nih.gov

Based on these comparative data, computational models for this compound would likely predict a dihedral angle between the two aromatic rings of 80° or more. The rotational barrier around the N-C(aryl) bond would be substantial, effectively locking the molecule into a highly twisted, chiral conformation. The potential energy surface would likely show two stable, enantiomeric energy minima corresponding to this twisted geometry.

Biological Activity and Mechanistic Studies of N 4 Methoxy 2 Methylphenyl Benzamide and Its Relevance to Benzamide Derivatives

Potential for Enzyme Inhibition and Underlying Mechanistic Investigations

While direct enzymatic inhibition studies on N-(4-Methoxy-2-methylphenyl)benzamide are not extensively documented in publicly available research, the broader class of benzamide (B126) derivatives has been a significant subject of investigation for enzyme modulation. The structural components of this compound, specifically the methoxy (B1213986) and methyl substitutions on the phenyl ring, suggest a potential for interaction with various enzyme active sites.

Research into analogous compounds has revealed significant inhibitory activity. For instance, a series of 2-ethoxy-4-(methoxymethyl)benzamide derivatives were identified as potent and selective inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a key target in the management of type 2 diabetes. nih.gov One compound from this series demonstrated high inhibitory activity with an IC50 value of 0.07 μM and showed significant selectivity over T-cell PTPase (TCPTP). nih.gov Furthermore, novel benzamide-hydroxypyridinone hybrids have been synthesized and evaluated as potential multi-target agents for Alzheimer's disease, exhibiting potent inhibition of Monoamine Oxidase B (MAO-B). nih.gov One such hybrid showed a strong selective MAO-B inhibitory effect with an IC50 of 68.4 nM. nih.gov Other studies have identified tosylated acyl hydrazone derivatives of benzohydrazides as reversible competitive inhibitors of both MAO-A and MAO-B. mdpi.com

The mechanism of inhibition by benzamide derivatives often involves the formation of key interactions, such as hydrogen bonds and hydrophobic interactions, within the enzyme's active site. Molecular docking simulations of some N-substituted benzamide derivatives with histone deacetylases (HDACs), for example, have illustrated these types of interactions. The substitutions on the benzamide structure are crucial in determining the specificity and potency of the enzyme inhibition.

Exploration of Receptor Modulation and Ligand Binding Capabilities

The potential for this compound to modulate receptor activity is suggested by numerous studies on related substituted benzamide compounds, which are known to interact with a variety of receptors. The nature and position of substituents on the benzamide scaffold are critical for determining the affinity and selectivity for specific receptor subtypes.

Substituted benzamides have been extensively studied for their interaction with dopamine (B1211576) receptors. Research has shown that substituents on the benzamide ring can indirectly mediate interactions with transmembrane helices of the D4 dopamine receptor. nih.gov Specifically, polar substituents at the para- (4-) and/or meta- (5-) positions of the benzamide ring can enhance binding affinity. nih.gov This selective modulation of the dopaminergic system in the mesocorticolimbic area is thought to be responsible for the therapeutic effects of certain benzamides on conditions like dysthymia and the negative symptoms of schizophrenia, primarily through the antagonism of D2 and D3 receptors. nih.gov

Furthermore, N-substituted benzamide analogues have been developed as selective kappa opioid receptor antagonists. nih.gov A study on N-{4-[(3-hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide analogues, which share a substituted benzamide core, identified several potent and selective kappa opioid receptor antagonists through in vitro [35S]GTPγS binding assays. nih.gov The development of M1 positive allosteric modulators (PAMs) has also utilized the substituted benzamide scaffold as a replacement for sp2-rich heterobiaryl moieties, indicating the versatility of this chemical class in receptor modulation. acs.org

Investigations into Cellular Pathway Modulation

The interaction of benzamide derivatives with enzymes and receptors can lead to the modulation of various intracellular signaling pathways. While specific research on the cellular pathway modulation by this compound is limited, the activities of related compounds provide insights into potential mechanisms.

Flavonoids, which, like the subject compound, are aromatic organic molecules, are known to modulate cell survival signaling pathways. nih.gov They can influence pathways such as the PI3K/Akt, MAPK, and NF-κB pathways, which are crucial for cell survival, proliferation, and inflammatory responses. nih.gov For example, kaempferol (B1673270) has been shown to provide beneficial effects by activating the PI3K/Akt/CREB pathway. nih.gov Given that benzamide derivatives can exhibit antioxidant and anti-inflammatory properties, it is plausible that they could also interact with these fundamental cellular pathways.

The anticancer effects of many benzamide derivatives are a direct result of their ability to modulate cellular pathways. For example, by inhibiting enzymes like histone deacetylases (HDACs) or Poly(ADP-ribose) polymerase-1 (PARP-1), these compounds can trigger cell cycle arrest and induce apoptosis in cancer cells. The modulation of these pathways is a key strategy in the development of new anticancer therapies. A comprehensive understanding of how nanomaterials interact with biological systems and activate signal transduction pathways is also an emerging area of research that could provide further insights into the cellular effects of small molecules like benzamide derivatives. nih.gov

Diverse Potential Bioactivity Profiles of Benzamide Derivatives

Benzamide derivatives are a well-established class of compounds in medicinal chemistry, known for their wide array of biological activities. The versatility of the benzamide scaffold allows for structural modifications that can lead to compounds with potent antimicrobial, anticancer, and antioxidant properties.

Antimicrobial Properties, including Antibacterial, Antifungal, and Antiviral Activities

The benzamide core is present in many compounds exhibiting a broad spectrum of antimicrobial activity. Various synthetic derivatives have been developed and tested against numerous pathogens.

Antibacterial Activity: Several studies have demonstrated the efficacy of benzamide derivatives against both Gram-positive and Gram-negative bacteria. In one study, a series of twelve newly synthesized benzamide compounds were tested for their antibacterial activity. nih.gov Compound 5a showed excellent activity against Bacillus subtilis and Escherichia coli, with minimum inhibitory concentration (MIC) values of 6.25 µg/mL and 3.12 µg/mL, respectively. nih.gov Compounds 6b and 6c also displayed significant activity against these strains. nih.gov Another study focused on 3-benzylamide derivatives as potential inhibitors of the FtsZ protein, which is crucial for bacterial cell division. researcher.life

CompoundBacterial StrainZone of Inhibition (mm)MIC (µg/mL)
5a B. subtilis256.25
5a E. coli313.12
6b E. coli243.12
6c B. subtilis246.25

Antifungal and Antiviral Activities: The antimicrobial spectrum of benzamides also extends to fungi. Research has indicated that biotransformed benzamide has the potential to be used as an antifungal agent against plant pathogens. While specific antiviral data for a wide range of benzamide derivatives is less prevalent in the provided sources, the general antimicrobial potential of this class of compounds suggests that this is a viable area for future investigation.

Anticancer Activity and Anti-proliferative Effects

The development of benzamide derivatives as anticancer agents is a highly active area of research. These compounds have been shown to exert their anti-proliferative effects through various mechanisms, including the inhibition of key enzymes involved in cancer progression and the induction of apoptosis.

Several classes of benzamide derivatives have been investigated for their potential as anticancer drugs:

Histone Deacetylase (HDAC) Inhibitors: A series of N-substituted benzamide derivatives were designed based on the structure of Entinostat (MS-275), a known HDAC inhibitor. Several of these synthesized compounds displayed inhibitory activity comparable to MS-275 against various cancer cell lines, including MCF-7, A549, K562, and MDA-MB-231. researchgate.net

PARP-1 Inhibitors: Novel benzamide derivatives have been designed to target Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme crucial for DNA damage repair. One such compound, 13f , exhibited potent anticancer activity against HCT116 and DLD-1 human colorectal cancer cells, with IC50 values of 0.30 µM and 2.83 µM, respectively. acs.org This compound also showed an excellent PARP-1 inhibitory effect with an IC50 of 0.25 nM. acs.org Mechanistic studies revealed that compound 13f could arrest the cell cycle at the G2/M phase and induce apoptosis. acs.org

Protein Kinase Inhibitors: New 4-methylbenzamide (B193301) derivatives containing 2,6-substituted purines have been synthesized and evaluated as potential protein kinase inhibitors. nih.gov One compound, in particular, showed high activity against the OKP-GS renal carcinoma cell line with an IC50 value of 4.56 µM. nih.gov

Arylurea Derivatives: A novel class of N-(4-(3-phenylureido) phenyl) benzamide derivatives has been prepared and tested for antitumor activity. Compound 6g from this series demonstrated promising activity with GI50 values ranging from 11.35 µM to 15.77 µM against a panel of five cancer cell lines. mdpi.com

Compound/Derivative ClassCancer Cell Line(s)Activity (IC50/GI50)Target/Mechanism
13f HCT1160.30 µMPARP-1 Inhibition, Apoptosis Induction
13f DLD-12.83 µMPARP-1 Inhibition, Apoptosis Induction
4-methylbenzamide derivative OKP-GS4.56 µMProtein Kinase Inhibition
6g A-49814.46 µMAromatase Targeting
6g NCI-H2313.97 µMAromatase Targeting
6g MDAMB-23111.35 µMAromatase Targeting
6g MCF-711.58 µMAromatase Targeting
6g A-54915.77 µMAromatase Targeting

Antioxidant Potentials

Certain benzamide derivatives have shown promise as antioxidant agents. The antioxidant capacity of these compounds is often attributed to the presence of specific functional groups that can donate hydrogen atoms or electrons to neutralize free radicals.

A study on a range of N-arylbenzamides with a variable number of methoxy and hydroxy groups found that most of these compounds exhibited improved antioxidative properties compared to the reference molecule, butylated hydroxytoluene (BHT), in both DPPH and FRAP assays. Computational analysis supported these findings, demonstrating that electron-donating groups like methoxy positively influence the antioxidant properties. The introduction of hydroxy groups was found to further enhance the antioxidative features of the benzamide scaffold.

Other Reported Biological Activities of Benzamide Compounds (e.g., Antipsychotic, Anti-inflammatory)

The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Beyond a single indication, derivatives of benzamide have been extensively investigated and developed for various therapeutic applications, most notably as antipsychotic and anti-inflammatory agents.

Antipsychotic Activity:

Benzamide derivatives are a well-established class of atypical antipsychotics. Their mechanism of action is primarily associated with the blockade of dopamine D2 and D3 receptors. researchgate.net Some compounds also exhibit affinity for serotonin (B10506) receptors, such as 5-HT1A and 5-HT2A, which contributes to their atypical profile and may help in managing the negative symptoms of schizophrenia with a lower propensity for extrapyramidal side effects. nih.govresearchgate.net For instance, amisulpride (B195569) is an atypical antipsychotic of the benzamide class used in the treatment of schizophrenia and dysthymia. researchgate.net The development of novel benzamide derivatives continues to focus on optimizing receptor affinity and selectivity to enhance efficacy and minimize adverse effects. nih.govnih.gov Researchers have synthesized and evaluated series of benzamide derivatives that show potent and balanced activities for D2, 5-HT1A, and 5-HT2A receptors. nih.govresearchgate.net

Anti-inflammatory Activity:

A growing body of evidence highlights the potent anti-inflammatory properties of benzamide compounds. nih.gov Their mechanisms in this regard are multifaceted. Some benzamides have been shown to inhibit the transcription factor NF-kappaB, a key regulator of the inflammatory response. nih.gov By inhibiting NF-kappaB, these compounds can downregulate the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α). nih.gov Other benzamide derivatives exert their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the synthesis of prostaglandins (B1171923) involved in inflammation. researchgate.net For example, Parsalmide, a non-steroidal anti-inflammatory drug (NSAID), is a benzamide derivative that has been used to treat arthritis. researchgate.net Furthermore, studies have demonstrated that certain N-phenylcarbamothioylbenzamides exhibit significant anti-inflammatory activity by inhibiting prostaglandin (B15479496) E2 (PGE2) synthesis. nih.gov The anti-inflammatory potential of salicylanilides, which are N-phenyl derivatives of a hydroxybenzamide, has also been noted, with some compounds showing an ability to inhibit protein denaturation. mdpi.com

The following table summarizes the key biological activities of representative benzamide compounds.

Compound Class Specific Example Biological Activity Primary Mechanism of Action
AntipsychoticsAmisulprideTreatment of schizophrenia and dysthymiaDopamine D2/D3 receptor blockade researchgate.net
AntipsychoticsMazapertinePotential antipsychoticAffinity for dopamine D2, serotonin 5-HT1A, and adrenergic alpha1 receptors nih.gov
Anti-inflammatoryParsalmideTreatment of arthritisInhibition of cyclooxygenase (COX) enzymes researchgate.net
Anti-inflammatoryMetoclopramide (MCA)Inhibition of inflammationInhibition of NF-kappaB and TNF-α production nih.gov
Anti-inflammatoryN-(2,4-dibromophenyl) derivativePotent anti-inflammatoryInhibition of prostaglandin E2 (PGE2) synthesis nih.gov

Identification of Molecular Targets and Detailed Interaction Analysis

The diverse pharmacological effects of benzamide derivatives stem from their ability to interact with a variety of molecular targets. Detailed structural and computational studies have elucidated the specific interactions that underpin their biological activities.

Molecular Targets:

The primary molecular targets for antipsychotic benzamides are G-protein coupled receptors, particularly dopamine D2 receptors . acs.org Many newer derivatives also show significant affinity for serotonin receptors (5-HT1A, 5-HT2A) , which contributes to their atypical antipsychotic profiles. nih.govnih.gov

In the context of anti-inflammatory action, key molecular targets include:

NF-kappaB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): A protein complex that controls the transcription of DNA, cytokine production, and cell survival. nih.gov

Cyclooxygenase (COX) enzymes (COX-1 and COX-2): These enzymes are responsible for the formation of prostanoids, including prostaglandins, which are key mediators of inflammation. researchgate.netresearchgate.net

Tumor Necrosis Factor-alpha (TNF-α): An inflammatory cytokine involved in systemic inflammation. nih.gov

Beyond these, research has identified other potential targets for benzamide derivatives, including:

Acetylcholinesterase (AChE) and β-secretase (BACE1): Enzymes implicated in Alzheimer's disease. mdpi.com

Glucokinase (GK): A potential target for the treatment of type 2 diabetes. nih.gov

DNA gyrase: An essential bacterial enzyme, making it a target for antibacterial agents. mdpi.com

Protein kinases: A large family of enzymes that play a central role in cell signaling and are targets for cancer therapy. nih.gov

Cereblon (CRBN): An E3 ubiquitin ligase substrate receptor, which is a target for novel anticancer agents. acs.org

Detailed Interaction Analysis:

Molecular docking and X-ray crystallography studies have provided insights into the binding modes of benzamide derivatives with their targets. For instance, in the case of protein kinases, type 1 inhibitors, which are often heterocyclic systems, bind to the active conformation of the kinase in the ATP-binding pocket. nih.gov The benzamide scaffold can act as a linker connecting a heterocyclic moiety that occupies the purine (B94841) binding site with other parts of the molecule that interact with adjacent hydrophobic regions. nih.gov

Computational studies on benzamide derivatives as glucokinase activators have identified key binding interactions. Docking analyses have shown that these compounds can form hydrogen bonds and π-π stacking interactions with specific amino acid residues in the active site of the enzyme, such as TYR214, ARG250, and THR65. nih.gov

For antibacterial benzamides targeting DNA gyrase, molecular docking has revealed that these compounds establish hydrogen bonds with amino acid residues in the B subunit of the enzyme, such as ASN46 and GLY77. mdpi.com

The interaction of benzamide-type ligands with Cereblon (CRBN) has also been studied in detail. The design of these ligands often involves creating intramolecular hydrogen bonds to predetermine the ligand's conformation for optimal binding. acs.org Fluorination of the benzamide scaffold has been shown to increase binding affinity to CRBN. acs.org

The following table details the molecular targets of various benzamide derivatives and the nature of their interactions.

Compound Class Molecular Target Key Interacting Residues/Binding Features
AntipsychoticsDopamine D2 ReceptorsSpecific binding to the receptor pocket. acs.org
AntipsychoticsSerotonin 5-HT1A/2A ReceptorsInteraction with specific residues in the receptor binding site. nih.govnih.gov
Anti-inflammatoryNF-kappaBInhibition of transcriptional activity. nih.gov
Anti-inflammatoryCOX-2Binding to the active site, often involving hydrogen bonds and hydrophobic interactions. researchgate.net
AntidiabeticGlucokinaseHydrogen bonds with THR65, ARG250; π-π stacking with TYR214. nih.gov
AntibacterialDNA Gyrase B (E. coli)Hydrogen bonds with ASN46, GLY77. mdpi.com
AnticancerProtein KinasesBinds to the ATP-binding pocket, forming hydrogen bonds with hinge region residues. nih.gov
AnticancerCereblon (CRBN)Intramolecular hydrogen bonds for conformational rigidity; interactions with the thalidomide-binding domain. acs.org

Computational Chemistry and in Silico Approaches in N 4 Methoxy 2 Methylphenyl Benzamide Research

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of N-(4-Methoxy-2-methylphenyl)benzamide, docking studies are crucial for identifying potential biological targets and elucidating the specific interactions that govern its binding affinity. This process involves placing the ligand (the benzamide (B126) compound) into the binding site of a target protein and calculating the binding energy for different conformations.

While specific docking studies for this compound are not extensively detailed in publicly available literature, the methodology has been widely applied to structurally related benzamide derivatives to explore their potential as therapeutic agents. For instance, various benzamide analogs have been docked against a range of protein targets to evaluate their inhibitory potential. These studies are fundamental in structure-based drug design, helping to rationalize the structure-activity relationships (SAR) observed in a series of compounds. The insights gained from such studies on similar molecules can inform the hypothetical binding modes of this compound.

Table 1: Examples of Protein Targets for Benzamide Derivatives in Molecular Docking Studies

Target Protein Class Specific Example Potential Therapeutic Area
Protein Kinases PDGFRα, PDGFRβ Anticancer
Viral Proteins HIV-1 Viral Infectivity Factor (Vif) Antiviral (HIV)
Deubiquitinase (DUB) Enzymes Adenovirus, HSV-1 DUBs Antiviral
Bacterial Enzymes Aminoglycoside-2''-phosphotransferase Antibacterial

This table illustrates the types of targets studied for various benzamide derivatives, suggesting potential areas of investigation for this compound.

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to investigate the electronic properties and energetics of molecules with high accuracy. These methods are vital for understanding the intrinsic characteristics of this compound.

Quantum chemical methods like Density Functional Theory (DFT) are used to analyze the electronic structure of this compound. This analysis includes determining the distribution of electron density, the energies of molecular orbitals, and the molecular electrostatic potential (MEP). Key parameters derived from these calculations include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more reactive.

The MEP map provides a visual representation of the charge distribution, highlighting regions that are electron-rich (electrophilic attack sites) and electron-poor (nucleophilic attack sites). For this compound, these calculations can pinpoint the atoms most likely to participate in hydrogen bonding or other non-covalent interactions within a protein's active site. researchgate.net

Quantum chemical calculations also provide valuable information about the energetic properties of this compound, which are directly related to its stability. By optimizing the molecule's geometry, these methods can calculate its total energy, heat of formation, and vibrational frequencies. bsu.by A stable conformation corresponds to a minimum on the potential energy surface.

Table 2: Illustrative Geometrical and Electronic Parameters from Quantum Calculations for a Benzamide Analog

Parameter Description Illustrative Value
Total Energy The total energy of the molecule in its optimized geometry. Varies by method
HOMO Energy Energy of the Highest Occupied Molecular Orbital. ~ -6.0 eV
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital. ~ -1.5 eV
HOMO-LUMO Gap Indicator of chemical reactivity. ~ 4.5 eV

Note: The values presented are illustrative for benzamide-type structures and would need to be specifically calculated for this compound.

In Silico Prediction of Drug-like Properties and Pharmacokinetic Relevant Parameters

Before significant resources are invested in synthesizing and testing a new compound, in silico methods are used to predict its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. These predictions help assess the compound's potential to be developed into a viable drug. For this compound, various computational models can estimate its drug-likeness and pharmacokinetic profile.

Drug-likeness is often evaluated using rules such as Lipinski's Rule of Five, which sets criteria for molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.gov Compounds that adhere to these rules are more likely to have good oral bioavailability. Other relevant parameters include aqueous solubility, blood-brain barrier permeability, intestinal absorption, and potential interactions with cytochrome P450 enzymes, which are crucial for metabolism. jonuns.commdpi.com

Table 3: Predicted Pharmacokinetic and Drug-like Properties for this compound

Property Parameter Predicted Value/Adherence Importance
Physicochemical Properties Molecular Weight ~241.29 g/mol Adheres to Lipinski's Rule (<500)
logP (Lipophilicity) ~3.0 - 3.5 Adheres to Lipinski's Rule (<5)
Hydrogen Bond Donors 1 Adheres to Lipinski's Rule (<5)
Hydrogen Bond Acceptors 2 Adheres to Lipinski's Rule (<10)
Pharmacokinetics (ADME) Human Intestinal Absorption High Predicts good absorption from the gut
Blood-Brain Barrier (BBB) Permeability Likely to cross Indicates potential for CNS activity
CYP450 Inhibition Prediction dependent on specific isozymes Assesses potential for drug-drug interactions

These values are estimations based on the structure of this compound and general predictive models. Actual experimental values may vary.

Molecular Dynamics Simulations for Dynamic Behavior and Binding Affinity Predictions

While molecular docking provides a static snapshot of a ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing insights into the stability of the docked pose and the flexibility of both the ligand and the protein.

For this compound, an MD simulation would typically follow a promising docking result. The simulation would place the ligand-protein complex in a solvent environment and calculate the atomic trajectories over a period of nanoseconds or microseconds. The results can reveal key information, such as the stability of crucial hydrogen bonds, the role of water molecules in the binding site, and conformational changes in the protein upon ligand binding. Furthermore, techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to MD trajectories to calculate binding free energies, offering a more accurate prediction of binding affinity than docking scores alone.

Virtual Screening Methodologies for Novel Ligand Discovery

Virtual screening is a computational technique used in the early stages of drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. nih.gov this compound could itself be a hit from such a screening campaign.

Alternatively, if this compound is known to have a certain biological activity, it can be used as a template in ligand-based virtual screening. This involves searching for other molecules in a database that have a similar shape or pharmacophoric features (e.g., hydrogen bond donors/acceptors, aromatic rings). Structure-based virtual screening, on the other hand, involves docking millions of compounds from a virtual library into the active site of a target protein to find new potential inhibitors. mdpi.com These methodologies are powerful for expanding the chemical space around a known active compound and discovering novel ligands with improved properties. biointerfaceresearch.com

Academic Applications of N 4 Methoxy 2 Methylphenyl Benzamide in Chemical and Biological Sciences

Role as a Versatile Building Block in Complex Organic Synthesis

N-(4-Methoxy-2-methylphenyl)benzamide serves as a crucial starting material or intermediate in the synthesis of more complex molecules. Its structure, featuring a benzamide (B126) core with methoxy (B1213986) and methyl substitutions, provides a scaffold that can be chemically modified to create a diverse range of derivatives. nih.govresearchgate.net The presence of reactive sites on both the phenyl and benzoyl rings allows for various chemical transformations, making it a valuable building block for chemists. lifechemicals.com

The synthesis of this compound itself is a straightforward process, typically involving the reaction of 4-methoxy-2-methylaniline (B89876) with benzoyl chloride in the presence of a base like triethylamine (B128534). This reaction, a classic example of nucleophilic acyl substitution, is efficient and provides good yields of the desired product. chemicalbook.com The resulting amide bond is relatively stable, providing a robust connection that can withstand various subsequent reaction conditions.

Chemists can exploit the functional groups present in this compound to construct more elaborate molecular architectures. For instance, the aromatic rings can undergo electrophilic substitution reactions, allowing for the introduction of additional functional groups that can alter the molecule's properties. The methoxy group can potentially be cleaved to a hydroxyl group, providing another point for modification. These features make it an important intermediate in synthetic chemistry. nih.gov

The versatility of the benzamide scaffold is evident in the synthesis of various derivatives with potential biological activities. nih.govresearchgate.net For example, by modifying the benzoyl portion of the molecule or by introducing different substituents on the phenyl ring, researchers can create libraries of compounds for screening in various biological assays. This modular approach is a cornerstone of modern medicinal chemistry, and this compound provides a reliable starting point for such endeavors.

Utilization as a Biochemical Probe for Studying Enzyme Activity and Protein Interactions

The specific structural features of this compound and its derivatives make them suitable for use as biochemical probes. These probes are essential tools for researchers to investigate the function and behavior of enzymes and other proteins within a biological system. By designing benzamide derivatives that can selectively bind to a target protein, scientists can study its activity, map its binding site, and understand its role in cellular processes. nih.gov

One application of benzamide-based probes is in the study of enzyme inhibition. By synthesizing derivatives of this compound that can fit into the active site of an enzyme, researchers can block its activity. The potency and selectivity of these inhibitors can provide valuable information about the structure and function of the enzyme's active site. This information is critical for the development of drugs that target specific enzymes involved in disease pathways.

Furthermore, radiolabeled versions of benzamide derivatives can be used in imaging techniques like Positron Emission Tomography (PET). For example, a derivative, 4-¹¹C-Methoxy N-(2-Diethylaminoethyl) Benzamide, has been developed as a PET imaging probe to selectively target melanoma. nih.gov These probes allow for the non-invasive visualization and quantification of target proteins in living organisms, providing crucial insights into disease progression and the effectiveness of therapeutic interventions.

The ability to systematically modify the structure of this compound allows for the fine-tuning of its properties as a biochemical probe. Researchers can alter its affinity, selectivity, and pharmacokinetic properties to suit the specific requirements of their experiments. This adaptability makes the benzamide scaffold a powerful platform for the development of novel research tools in chemical biology.

Significance in Hit-to-Lead and Lead Optimization Campaigns within Drug Discovery

In the pharmaceutical industry, the process of discovering a new drug is often divided into several stages, including hit-to-lead and lead optimization. vichemchemie.com A "hit" is a compound that shows promising activity in an initial screen, and the goal of the subsequent stages is to modify this hit to develop a "lead" compound with improved potency, selectivity, and drug-like properties. monash.edu this compound and its analogs have played a significant role in such campaigns.

The benzamide scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. This versatility makes benzamide derivatives attractive starting points for drug discovery programs targeting a wide range of diseases.

During the hit-to-lead process, medicinal chemists will synthesize a variety of analogs of a hit compound to establish a structure-activity relationship (SAR). researchgate.net This involves systematically modifying different parts of the molecule and assessing the impact on its biological activity. The modular nature of this compound synthesis is highly advantageous for this process, as it allows for the rapid generation of a diverse set of analogs. nih.gov

Once a lead compound has been identified, the lead optimization phase begins. vichemchemie.com The goal of this stage is to further refine the properties of the lead to make it a suitable candidate for clinical trials. This may involve improving its potency, reducing its toxicity, and optimizing its pharmacokinetic profile. Again, the chemical tractability of the benzamide scaffold allows for the necessary modifications to be made. nih.gov For example, researchers have successfully optimized benzamide derivatives to develop potent and selective inhibitors of various enzymes and receptors.

The following table provides examples of benzamide derivatives and their therapeutic targets, illustrating the broad applicability of this class of compounds in drug discovery:

Derivative ClassTherapeutic TargetReference
Phenyl imidazole (B134444) carboxamidesLeishmania donovani monash.edu
Benzene (B151609) sulfonamidesLeishmania spp. rsc.org
N-phenylbenzamide derivativesHepatitis B virus (HBV) nih.gov
N-substituted benzamidesHistone deacetylases (HDACs) researchgate.net

This demonstrates the importance of the benzamide scaffold, and by extension, compounds like this compound, in the ongoing search for new and effective medicines.

Conclusion and Future Research Directions for N 4 Methoxy 2 Methylphenyl Benzamide

Synthesis of Current Knowledge and Major Research Contributions

N-(4-Methoxy-2-methylphenyl)benzamide is a chemical compound belonging to the benzamide (B126) class, characterized by a benzoyl group linked to a substituted aniline (B41778) moiety, specifically 4-methoxy-2-methylaniline (B89876). The synthesis of this compound is well-documented, typically involving the acylation of 5-methoxy-2-methylaniline (B181077) with benzoyl chloride in the presence of a base like triethylamine (B128534) and a solvent such as dichloromethane (B109758). chemicalbook.com This straightforward synthetic route has made the compound and its derivatives accessible for various scientific investigations.

Spectroscopic characterization, including 1H and 13C Nuclear Magnetic Resonance (NMR), has been crucial in confirming the molecular structure of this compound. chemicalbook.com These analytical techniques provide detailed information about the chemical environment of the protons and carbon atoms within the molecule, verifying the connectivity and arrangement of the methoxy (B1213986), methyl, and benzamide functionalities.

The primary research focus on this compound and its analogs has been within the realm of medicinal chemistry and materials science. Benzamide derivatives, as a class, are known for their diverse biological activities, and this specific compound serves as a scaffold for the development of novel therapeutic agents. While detailed biological data for the parent compound is not extensively publicized, the broader family of benzamides has been investigated for applications including, but not limited to, their potential as kinase inhibitors. nih.gov The structural motifs present in this compound, such as the amide linkage and the substituted aromatic rings, are common features in pharmacologically active molecules.

Interactive Data Table: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC15H15NO2
Molecular Weight241.29 g/mol chemicalbook.com
CAS Number61495-08-7 chemicalbook.com

Identification of Key Research Gaps and Emerging Avenues

Despite the foundational knowledge of its synthesis and structure, significant research gaps exist for this compound. A primary deficiency is the lack of comprehensive studies on its specific biological activities. While the broader benzamide class shows promise, the individual pharmacological profile of this compound remains largely unexplored. Future research should therefore be directed towards systematic in vitro and in vivo screening to elucidate its potential therapeutic effects. This could include assays for anticancer, anti-inflammatory, antimicrobial, and neurological activities.

Furthermore, the mechanism of action at a molecular level is a critical unknown. Should any biological activity be identified, subsequent research should focus on identifying the specific cellular targets and pathways through which this compound exerts its effects. This could involve techniques such as target identification studies, molecular docking, and proteomics.

Another emerging avenue of research is the exploration of its potential in materials science. The structural characteristics of this compound, including its aromatic rings and hydrogen bonding capabilities, suggest it could be a building block for novel organic materials with interesting photophysical or electronic properties. Investigations into its potential as a component in organic light-emitting diodes (OLEDs), sensors, or other advanced materials are warranted.

Prospective Methodological Advancements pertinent to this compound Research

Future research on this compound will benefit significantly from the application of advanced methodological approaches. In the area of synthesis, high-throughput screening of reaction conditions and catalysts could lead to more efficient and environmentally friendly synthetic protocols. The use of flow chemistry could also enable safer and more scalable production of the compound and its derivatives.

For biological evaluation, the use of high-content screening and phenotypic screening assays can provide a more comprehensive understanding of the compound's effects on cells and organisms. These technologies allow for the simultaneous measurement of multiple parameters, offering deeper insights into its biological activity and potential toxicity.

In the realm of structural biology and mechanistic studies, advancements in cryogenic electron microscopy (cryo-EM) and X-ray crystallography can be instrumental in determining the three-dimensional structure of this compound in complex with its biological targets. This structural information is invaluable for understanding its mechanism of action and for guiding the rational design of more potent and selective analogs. Computational methods, such as molecular dynamics simulations and quantum mechanics/molecular mechanics (QM/MM) calculations, will also play a crucial role in predicting binding affinities and elucidating reaction mechanisms at an atomic level.

Q & A

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  • Material Science : Trifluoromethyl derivatives () exhibit high thermal stability (>300°C), suitable for OLEDs.
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  • Neuroscience : HDAC isoform selectivity () enables epigenetic regulation in schizophrenia models .

Retrosynthesis Analysis

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n-(4-Methoxy-2-methylphenyl)benzamide
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n-(4-Methoxy-2-methylphenyl)benzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.